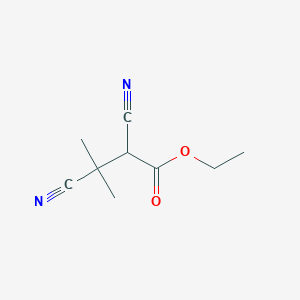

Ethyl 2,3-dicyano-3-methylbutanoate

Description

Structure

3D Structure

Properties

CAS No. |

52119-01-4 |

|---|---|

Molecular Formula |

C9H12N2O2 |

Molecular Weight |

180.20 g/mol |

IUPAC Name |

ethyl 2,3-dicyano-3-methylbutanoate |

InChI |

InChI=1S/C9H12N2O2/c1-4-13-8(12)7(5-10)9(2,3)6-11/h7H,4H2,1-3H3 |

InChI Key |

BRGYCCHEMNLMCK-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C#N)C(C)(C)C#N |

Origin of Product |

United States |

Advanced Synthetic Strategies for Ethyl 2,3 Dicyano 3 Methylbutanoate

Catalytic Reaction Pathways for Ethyl 2,3-dicyano-3-methylbutanoate Formation

Catalysis offers a powerful tool for the synthesis of complex molecules by providing alternative reaction pathways with lower activation energies, thereby increasing reaction rates and often improving selectivity.

Organocatalysis has become a significant area of research, providing metal-free alternatives for the construction of intricate molecular architectures. Among these, phosphine-catalyzed reactions have demonstrated versatility in forming carbon-carbon bonds. The mechanism often involves the nucleophilic addition of a phosphine (B1218219) to an activated substrate, creating a zwitterionic intermediate that can then react with other components.

For instance, in reactions involving allenoates or α,β-unsaturated esters, the phosphine catalyst adds to the substrate to form a resonance-stabilized zwitterion. This intermediate can then participate in cycloadditions or other coupling reactions. While a direct phosphine-catalyzed synthesis of this compound is not prominently documented, the principles of phosphine catalysis suggest a potential pathway. A hypothetical approach could involve the reaction of an appropriate allenoate or a Michael acceptor with a cyanide source, mediated by a phosphine catalyst. The reaction's success would depend on controlling the reactivity of the intermediates to favor the desired dicyanation and butanoate framework construction.

The efficacy of a catalytic reaction is profoundly dependent on the catalyst's structure and the specific conditions under which the reaction is performed. Factors such as the steric and electronic properties of the catalyst, solvent polarity, temperature, and reactant concentrations play a critical role in determining the yield and selectivity of the product.

In phosphine-catalyzed reactions, for example, the choice of phosphine is crucial. Tri-n-butylphosphine (PBu₃) is often effective for annulation reactions, leading to high yields of functionalized heterocyclic products. The reaction conditions are also optimized for efficiency; for example, many phosphine-catalyzed annulations proceed smoothly at room temperature in solvents like dichloromethane.

The following table illustrates how reaction conditions can influence outcomes in a representative synthesis of a related dicyano compound.

| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | PBu₃ | CH₂Cl₂ | 25 | 12 | 92 |

| 2 | PPh₃ | CH₂Cl₂ | 25 | 24 | 75 |

| 3 | PBu₃ | Toluene | 80 | 6 | 88 |

| 4 | PBu₃ | CH₂Cl₂ | 0 | 24 | 85 |

This table is a generalized representation based on typical organocatalytic reactions and does not represent a specific synthesis of this compound.

Multi-Component Reaction Design for Constructing the this compound Framework

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product, are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity.

Ugi Reaction: The Ugi reaction is a four-component reaction involving a ketone or aldehyde, an amine, an isocyanide, and a carboxylic acid to form a bis-amide. The reaction proceeds through the formation of an imine, which is then attacked by the isocyanide and the carboxylate anion, followed by an irreversible Mumm rearrangement. While the classic Ugi reaction produces bis-amides, its principles can be adapted. A Ugi-type reaction for the target compound might involve a carefully chosen set of reactants where cyano groups are incorporated into the initial components or introduced in a subsequent step. The versatility of the Ugi reaction allows for the synthesis of large libraries of compounds, and its application could provide a convergent route to the desired dicyano-butanoate structure.

Hantzsch Dihydropyridine Synthesis: The Hantzsch synthesis is a classic MCR that typically involves an aldehyde, ammonia (B1221849), and two equivalents of a β-ketoester to form a dihydropyridine. While its primary application is the synthesis of dihydropyridines, the underlying principles of condensation and cyclization can be harnessed. A Hantzsch-type approach to this compound would require significant modification of the standard reactants, potentially replacing the β-ketoester with a cyano-containing analogue and designing the reaction to terminate before cyclization to achieve the linear butanoate framework.

Three-component reactions offer a direct and efficient method for assembling complex molecules. A plausible and documented strategy for synthesizing similar dicyano compounds involves the reaction of ethyl cyanoacetate (B8463686), an aldehyde (such as paraformaldehyde), and a cyanide source (like sodium cyanide) in a suitable solvent. This approach assembles the carbon backbone and introduces the necessary functional groups in a single pot.

The reaction typically proceeds in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO). The ethyl cyanoacetate serves as the foundation for the ester and one of the cyano groups, the paraformaldehyde acts as a one-carbon electrophile, and the sodium cyanide provides the second cyano group. The reaction temperature is often kept low to control the reaction rate and minimize side products. This method has been shown to produce high yields of the desired dicyano propionate (B1217596) product.

| Reactant 1 | Reactant 2 | Reactant 3 | Solvent | Product Yield (%) | Purity (%) |

| Ethyl Cyanoacetate | Paraformaldehyde | Sodium Cyanide | DMSO | >85 | >98 |

| Ethyl Cyanoacetate | Paraformaldehyde | Potassium Cyanide | Ethanol | <78 | 93-95 |

Data adapted from patent literature describing the synthesis of ethyl 2,3-dicyanopropionate, a closely related compound.

Novel Cyanation Strategies and Precursor Functionalization

The introduction of cyano groups is a fundamental transformation in organic synthesis. Modern methods often seek to replace traditional, highly toxic cyanating agents with safer and more efficient alternatives.

Transition-metal catalysis has provided powerful tools for cyanation. Ruthenium-catalyzed reactions, for example, have gained attention for their ability to facilitate cyanation under various conditions. These reactions can utilize different cyano sources, including potassium ferrocyanide (K₄[Fe(CN)₆]), which is less acutely toxic than simple alkali metal cyanides. The cyanation can occur through either nucleophilic or electrophilic pathways, depending on the reagent and substrate.

Another strategy involves the functionalization of a precursor molecule. For instance, a butanoate derivative with appropriate leaving groups could be synthesized first, followed by a double nucleophilic substitution with a cyanide salt. Alternatively, a precursor containing a different functional group, such as a halide or a hydroxyl group, could be converted to the nitrile through established chemical transformations. The haloform reaction, for example, can be used to synthesize propanoate precursors which could then be further functionalized. This stepwise approach allows for greater control over the stereochemistry and regiochemistry of the final product.

Stereoselective Synthesis of this compound

The creation of the single stereocenter in this compound requires precise control over the bond-forming reactions. Stereoselective synthesis aims to produce a specific stereoisomer, which is paramount when a compound's biological or material properties are dependent on its three-dimensional structure.

Asymmetric catalysis is a powerful tool for establishing stereocenters with high enantioselectivity. This approach utilizes a small amount of a chiral catalyst to generate a large quantity of an enantioenriched product from prochiral starting materials. For the synthesis of chiral dicyanoesters like this compound, both organocatalysis and metal-based catalysis offer viable pathways. nih.govmdpi.com

Organocatalysis, which uses small, metal-free organic molecules as catalysts, has emerged as a robust field in asymmetric synthesis. mdpi.comuniroma1.it Chiral amines, such as derivatives of proline or cinchona alkaloids, can catalyze key carbon-carbon bond-forming reactions. nih.govyoutube.com For instance, a chiral catalyst could facilitate the conjugate addition of a cyanide source to a suitably substituted α,β-unsaturated ester. The catalyst would create a chiral environment around the reactants, directing the incoming nucleophile to a specific face of the molecule, thereby establishing the desired stereochemistry at the C3 position.

Transition metal catalysis, employing chiral ligands coordinated to a metal center, provides another highly effective strategy. acs.org Metals like molybdenum, palladium, or iridium, when complexed with chiral ligands, can catalyze asymmetric allylic alkylation reactions to construct quaternary stereocenters with excellent stereocontrol. acs.orgacs.org In a hypothetical synthesis, a molybdenum complex with a chiral bispyridylamide ligand could catalyze the reaction between a pronucleophile and an allylic electrophile, leading to the formation of the target dicyanoester with high enantiomeric excess. acs.org

| Catalyst Type | Chiral Catalyst/Ligand Example | Reaction Type | Potential Enantiomeric Excess (ee) |

|---|---|---|---|

| Organocatalysis | Cinchona Alkaloid Derivative | Conjugate Cyanation | >90% |

| Transition Metal Catalysis | (R,R)-Trost Ligand (Palladium) | Asymmetric Allylic Alkylation | >95% |

| Transition Metal Catalysis | Chiral Bispyridylamide (Molybdenum) | Asymmetric Allylic Alkylation | >97% |

While this compound itself possesses only one stereocenter, the principles of diastereoselective control are critical when synthesizing analogues or more complex derivatives that may contain multiple stereocenters. Diastereoselective reactions aim to control the relative configuration of two or more newly formed stereocenters. rsc.org

Control can be achieved through several strategies. Substrate-controlled diastereoselection relies on the existing stereochemistry within the starting material to direct the formation of a new stereocenter. For example, if a chiral starting material were used, its inherent stereochemistry could influence the facial selectivity of an incoming reagent.

Reagent-controlled diastereoselection employs a chiral reagent or catalyst to govern the stereochemical outcome, regardless of the substrate's existing chirality. This is particularly relevant in reactions like aldol (B89426) additions or Michael reactions where two prochiral centers are joined. By carefully selecting the catalyst and reaction conditions, it is possible to favor the formation of one diastereomer over others (e.g., syn vs. anti). nih.gov For the synthesis of related dicyano compounds, employing organocatalysts derived from natural cinchona alkaloids has been shown to provide access to any of the possible stereoisomers by modifying the catalyst structure. nih.gov

The successful stereoselective synthesis of a chiral molecule necessitates accurate and reliable methods to determine its enantiomeric purity, expressed as enantiomeric excess (ee). Enantiomeric excess quantifies the degree to which one enantiomer is present in a greater amount than the other in a mixture. Several analytical techniques are routinely employed for this purpose. heraldopenaccess.us

Chiral High-Performance Liquid Chromatography (HPLC) is the most common and powerful method for determining ee. phenomenex.comumn.edu This technique uses a stationary phase that is itself chiral. The two enantiomers of the analyte interact differently with the chiral stationary phase, leading to different retention times and, consequently, their separation into two distinct peaks in the chromatogram. The ratio of the areas of these peaks directly corresponds to the ratio of the enantiomers in the mixture, allowing for precise calculation of the ee. uma.es

Chiral Gas Chromatography (GC) operates on a similar principle to HPLC but is suitable for volatile and thermally stable compounds. The sample is passed through a column containing a chiral stationary phase, and the enantiomers are separated based on their differential interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy can also be used, often with the aid of a chiral solvating agent or a chiral shift reagent. These agents interact with the enantiomers to form transient diastereomeric complexes, which have distinct NMR spectra. This allows for the integration of signals corresponding to each enantiomer and the calculation of the ee.

Chiroptical methods , such as circular dichroism (CD), measure the differential absorption of left- and right-circularly polarized light. nih.gov This technique can be coupled with HPLC to provide specific detection of chiral molecules and can aid in determining the absolute configuration. heraldopenaccess.us

| Methodology | Principle | Advantages | Limitations |

|---|---|---|---|

| Chiral HPLC | Differential interaction with a chiral stationary phase | High accuracy, wide applicability, well-established | Requires method development, can be time-consuming |

| Chiral GC | Differential interaction with a chiral stationary phase | High resolution for volatile compounds | Analyte must be volatile and thermally stable |

| NMR Spectroscopy | Formation of diastereomeric complexes with chiral auxiliaries | Provides structural information, no separation needed | Lower sensitivity, requires chiral reagents, potential for signal overlap |

| Circular Dichroism (CD) | Differential absorption of circularly polarized light | Provides information on absolute configuration | Requires a chromophore near the stereocenter, lower sensitivity |

Process Optimization and Scalability Considerations in Laboratory Synthesis

Transitioning a synthetic route from a small, laboratory scale to a larger, pilot-plant or industrial scale presents numerous challenges that must be addressed through careful process optimization. biosynth.commdpi.com The goal is to develop a process that is not only high-yielding but also safe, cost-effective, robust, and environmentally sustainable. researchgate.netuk-cpi.com

Key parameters for optimization include reaction concentration, temperature, reaction time, and the stoichiometry of reagents and catalysts. For the synthesis of cyano-containing compounds, optimization might involve screening different solvents to improve solubility and reaction rates, or testing various catalysts to enhance conversion and selectivity. nih.govresearchgate.net For example, moving from a batch process to a continuous flow chemistry setup can offer significant advantages in terms of heat and mass transfer, safety, and consistency, which are crucial for scalability. futuremarketinsights.com

Purification methods are a major consideration in scalability. While chromatography is a powerful tool for purification at the lab scale, it is often impractical and costly for large quantities. Developing scalable purification techniques, such as crystallization or distillation, is essential.

The choice of reagents and solvents must also be re-evaluated for large-scale synthesis. Reagents that are expensive, hazardous, or produce significant waste may be acceptable for small-scale experiments but are often prohibitive on a larger scale. uk-cpi.com Identifying greener, more cost-effective, and safer alternatives is a critical aspect of process development. uk-cpi.com A thorough understanding of reaction kinetics, thermodynamics, and potential hazards is necessary to ensure the process can be scaled safely and efficiently. biosynth.comresearchgate.net

| Parameter | Laboratory Scale Consideration | Scalability Challenge & Optimization Strategy |

|---|---|---|

| Reaction Conditions | Focus on maximizing yield and selectivity. | Optimize for thermal management, mixing efficiency, and safety. Investigate flow chemistry for better control. futuremarketinsights.com |

| Purification | Chromatography is common. | Develop robust crystallization or distillation methods to avoid costly and solvent-intensive chromatography. |

| Reagents & Solvents | Cost and hazard may be secondary to achieving the desired product. | Source cost-effective, lower-toxicity reagents. Minimize solvent use and implement recycling protocols. uk-cpi.com |

| Equipment | Standard laboratory glassware. | Transition to specialized reactors (glass-lined or stainless steel) with precise temperature and agitation control. biosynth.com |

| Process Safety | Small quantities minimize risk. | Conduct thorough hazard analysis (e.g., calorimetry) to understand exotherms and potential runaway reactions. |

Elucidation of Reaction Mechanisms and Transformations of Ethyl 2,3 Dicyano 3 Methylbutanoate

Mechanistic Investigations of Nucleophilic Substitution Reactions of Cyano Groups

The cyano groups in Ethyl 2,3-dicyano-3-methylbutanoate are susceptible to nucleophilic attack, although their reactivity is influenced by the steric hindrance of the quaternary carbon center to which they are attached. Generally, nucleophilic substitution at a nitrile carbon is a challenging transformation. However, the presence of two electron-withdrawing cyano groups and an ester group on adjacent carbons can activate the molecule towards certain reactions.

The reactivity of cyano groups toward nucleophilic substitution is significantly influenced by the electronic nature of the surrounding substituents. utah.edu In the case of pyrrolopyrimidine nucleosides, it was found that electron-releasing amino groups decrease the susceptibility of the cyano group to nucleophilic attack. utah.edu Conversely, the electron-withdrawing character of the ester group in this compound could potentially increase the electrophilicity of the nitrile carbons, making them more amenable to attack by strong nucleophiles.

Mechanistically, the reaction would likely proceed via an initial addition of the nucleophile to the carbon-nitrogen triple bond, forming a tetrahedral intermediate. Subsequent rearrangement or elimination would lead to the final product. The cyanide ion itself is a potent nucleophile and is often used to introduce the nitrile functionality via substitution of alkyl halides. youtube.comchemistrysteps.com

Detailed Studies on Ester Hydrolysis Kinetics and Equilibrium

The hydrolysis of the ethyl ester group in this compound to the corresponding carboxylic acid can be catalyzed by either acid or base. youtube.comtestbook.com The reaction involves the nucleophilic attack of a water molecule (in acid-catalyzed hydrolysis) or a hydroxide (B78521) ion (in base-catalyzed hydrolysis) on the carbonyl carbon of the ester. testbook.comyoutube.com

The kinetics of this hydrolysis are expected to be significantly influenced by the steric environment of the ester functionality. The presence of a quaternary carbon atom adjacent to the ester group creates substantial steric hindrance. youtube.com This steric congestion impedes the approach of the nucleophile to the carbonyl carbon, thereby slowing down the rate of hydrolysis. chemrxiv.orgias.ac.in Studies on similarly hindered esters have shown that they are significantly less reactive towards hydrolysis compared to their less substituted counterparts. youtube.com

The equilibrium of the hydrolysis reaction lies towards the formation of the carboxylic acid and alcohol, particularly under basic conditions where the resulting carboxylate anion is stabilized by resonance. testbook.com

Table 1: Factors Influencing Ester Hydrolysis of this compound

| Factor | Influence on Hydrolysis Rate | Rationale |

| Steric Hindrance | Decreases rate | The quaternary carbon adjacent to the ester group physically blocks the approach of the nucleophile (H₂O or OH⁻). youtube.com |

| Electronic Effects | May slightly increase rate | The adjacent cyano groups are electron-withdrawing, which can increase the electrophilicity of the carbonyl carbon, though this effect is likely secondary to steric hindrance. chemrxiv.org |

| Catalyst | Increases rate | Both acid (H⁺) and base (OH⁻) catalyze the reaction by activating the carbonyl group or providing a stronger nucleophile, respectively. testbook.comyoutube.com |

Chemoselective Reduction Pathways of Dicyanoester Functionalities

The presence of two different reducible functional groups (nitrile and ester) in this compound allows for the exploration of chemoselective reduction strategies.

The selective reduction of the two nitrile groups to primary amines in the presence of the ester group is a valuable transformation. Several methods are available to achieve this selectivity.

Catalytic hydrogenation is an effective method for the selective reduction of nitriles. wikipedia.org Catalysts such as Raney Nickel, platinum, or palladium can be employed to reduce nitriles to primary amines while leaving the ester group intact. researchgate.net Another approach involves the use of diisopropylaminoborane (B2863991) in the presence of a catalytic amount of lithium borohydride (B1222165), which has been shown to selectively reduce activated nitriles at room temperature in the presence of an ester. nih.govorganic-chemistry.org The electron-withdrawing nature of the adjacent functional groups in this compound may provide the necessary activation for this reagent system.

Table 2: Reagents for Selective Reduction of Nitrile Groups

| Reagent | Conditions | Selectivity | Reference |

| H₂/Raney Ni | Catalytic | High for nitrile over ester | researchgate.net |

| H₂/Pt or H₂/Pd | Catalytic | High for nitrile over ester | researchgate.net |

| Diisopropylaminoborane/cat. LiBH₄ | 25 °C, THF | Good for activated nitriles in the presence of esters | nih.gov |

| Cobalt(II) chloride/NaBH₄ | Methanol (B129727), 60 °C | Can be used for selective nitrile reduction | researchgate.net |

The chemoselective reduction of the ester group to a primary alcohol while preserving the nitrile functionalities is a more challenging task, as many powerful reducing agents like lithium aluminum hydride will readily reduce both groups. researchgate.net

However, specific reagents and conditions have been developed for this purpose. A combination of cobalt(II) chloride and sodium borohydride in methanol has demonstrated excellent activity in the chemoselective reduction of various carboxylic esters to their corresponding alcohols. organic-chemistry.org Another strategy involves a two-step process: selective hydrolysis of the ester to the carboxylic acid, followed by reduction of the carboxylic acid. The use of an ammonia-borane complex with catalytic titanium tetrachloride can reduce carboxylic acids to alcohols while tolerating nitrile groups. organic-chemistry.org

Table 3: Reagents for Selective Reduction of Ester Group

| Reagent/Method | Conditions | Selectivity | Reference |

| CoCl₂/NaBH₄ | Methanol | Good for ester over nitrile | organic-chemistry.org |

| 1. Hydrolysis (e.g., NaOH, H₂O) 2. NH₃-BH₃/cat. TiCl₄ | Two-step process | High for carboxylic acid (from ester) over nitrile | organic-chemistry.org |

| Zirconium hydrous oxide | With an alcohol as solvent | Can reduce nitriles to alcohols in one step, suggesting potential for ester reduction as well | google.com |

Tautomeric Equilibria and Interconversion Dynamics

This compound can exhibit nitrile-ketenimine tautomerism. This involves the migration of a proton from the α-carbon to one of the nitrile nitrogen atoms, resulting in the formation of a ketenimine.

Spectroscopic studies on analogous compounds, such as ethyl-4,4-dicyano-3-methyl-3-butenoate, have provided evidence for the existence of this tautomeric equilibrium. researchgate.netiaea.org Mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are powerful tools for investigating such equilibria. researchgate.net In the mass spectrum, distinct fragmentation patterns for the nitrile and ketenimine tautomers can allow for the identification of both species in the gas phase. researchgate.net

NMR spectroscopy, particularly ¹H and ¹³C NMR, can also be used to detect the presence of both tautomers in solution. nih.gov The keto-enol tautomerism of similar compounds has been successfully studied in different solvents, revealing that the equilibrium can be influenced by solvent polarity. nih.gov It is expected that polar aprotic solvents would favor the more polar nitrile form, while non-polar solvents might shift the equilibrium towards the ketenimine tautomer.

Computational studies, such as density functional theory (DFT) calculations, can complement experimental findings by providing insights into the relative energies and geometries of the tautomers and the transition state for their interconversion.

Table 4: Spectroscopic and Computational Methods for Studying Nitrile-Ketenimine Tautomerism

| Method | Information Provided |

| Mass Spectrometry | Evidence for the presence of both tautomers in the gas phase through distinct fragmentation patterns. researchgate.net |

| ¹H and ¹³C NMR | Detection and quantification of the tautomeric ratio in solution; chemical shifts provide structural information. nih.gov |

| UV-Visible Spectroscopy | Can indicate the presence of different chromophores corresponding to the tautomers. nih.gov |

| Computational Chemistry | Relative stabilities of tautomers, transition state energies, and predicted spectroscopic data. |

Examination of Keto-Enol and Other Potential Tautomeric Forms

Tautomerism is a phenomenon where a single chemical compound tends to exist in two or more interconvertible structures that are different in the relative position of one atomic nucleus, which is generally hydrogen. For this compound and related dicyanoester systems, the most relevant form of tautomerism is keto-enol tautomerism. frontiersin.org

The keto form refers to the structure containing a ketone (or in this case, a cyano group alpha to an ester, which can exhibit similar behavior). The enol form is generated by the migration of a proton from a carbon atom adjacent to the carbonyl group to the carbonyl oxygen atom, resulting in a hydroxyl or enol group adjacent to a carbon-carbon double bond. frontiersin.org In the case of dicyanoesters, the presence of two electron-withdrawing cyano groups on the same carbon atom significantly influences the acidity of the alpha-protons, making the formation of the enol tautomer a considerable possibility.

While the keto form is generally more stable than the enol form due to the greater strength of the carbon-oxygen double bond compared to a carbon-carbon double bond, the stability of the enol form can be enhanced by factors such as intramolecular hydrogen bonding and conjugation. orientjchem.org For dicyanoester systems, the potential for conjugation between the newly formed carbon-carbon double bond and the cyano groups can stabilize the enol tautomer.

Solvent and Temperature Effects on Tautomeric Distribution

The equilibrium between keto and enol tautomers is sensitive to both the solvent and the temperature of the system. researchgate.netniscair.res.in

Solvent Effects: The polarity of the solvent plays a crucial role in determining the predominant tautomeric form. nih.gov

Non-polar solvents tend to favor the enol form, especially if intramolecular hydrogen bonding can occur. In the absence of solvent molecules to interact with, the enol can stabilize itself through the formation of an internal hydrogen bond.

Polar aprotic solvents , such as dimethyl sulfoxide (B87167) (DMSO), can act as hydrogen bond acceptors. researchgate.net This disrupts any intramolecular hydrogen bonding that might stabilize the enol form, thus shifting the equilibrium towards the keto form. researchgate.net

Polar protic solvents , like water and alcohols, can act as both hydrogen bond donors and acceptors. researchgate.net They can solvate both the keto and enol forms, but they often stabilize the more polar keto form to a greater extent, thereby favoring its presence. orientjchem.org

Temperature Effects: Temperature can also influence the position of the tautomeric equilibrium. According to Le Chatelier's principle, if the enolization process is endothermic, an increase in temperature will favor the formation of the enol tautomer. Conversely, if the process is exothermic, a higher temperature will favor the keto form. The specific effect of temperature on the tautomeric distribution of this compound would require experimental determination, but the general principle is that temperature changes can shift the equilibrium. researchgate.net Changes in the ratio of tautomers with temperature can be monitored using techniques like NMR spectroscopy. researchgate.net

| Solvent Type | Predominant Tautomer | Reason |

|---|---|---|

| Non-polar (e.g., Cyclohexane (B81311), Carbon Tetrachloride) | Enol | Favors intramolecular hydrogen bonding in the enol form. researchgate.net |

| Polar Aprotic (e.g., DMSO, Acetone) | Keto | Disrupts intramolecular hydrogen bonds of the enol form. researchgate.net |

| Polar Protic (e.g., Water, Ethanol) | Keto | Effectively solvates and stabilizes the more polar keto form. orientjchem.org |

Cycloaddition Reactions and Their Synthetic Utility

Cycloaddition reactions are chemical reactions in which two or more unsaturated molecules, or parts of the same molecule, combine to form a cyclic adduct. These reactions are powerful tools in organic synthesis for the construction of ring systems. slideshare.net

Inverse-Electron-Demand Diels-Alder Reactions

The Diels-Alder reaction is a [4+2] cycloaddition that typically occurs between an electron-rich diene and an electron-poor dienophile. wikipedia.org However, in an inverse-electron-demand Diels-Alder (IEDDA) reaction, the electronic requirements are reversed. wikipedia.org This reaction involves an electron-poor diene and an electron-rich dienophile. wikipedia.org

Dicyanoester systems, or their derivatives, can participate in IEDDA reactions. For instance, related compounds like 4,4-dicyano-2-methylenebut-3-enoates can act as electron-poor dienes. rsc.org The electron-withdrawing nature of the two cyano groups significantly lowers the energy of the diene's Lowest Unoccupied Molecular Orbital (LUMO), facilitating the reaction with the Highest Occupied Molecular Orbital (HOMO) of an electron-rich dienophile such as a vinyl ether or an enamine. wikipedia.orgrsc.org This type of reaction is highly valuable for the synthesis of complex heterocyclic and carbocyclic structures. nih.gov The reaction of a dicyano-substituted diene with an appropriate dienophile can lead to the formation of highly functionalized six-membered rings. rsc.org

Other Pericyclic Reactions Involving Dicyanoester Systems

Pericyclic reactions are a class of concerted reactions that proceed through a cyclic transition state. wikipedia.org Besides cycloadditions, this class includes electrocyclic reactions and sigmatropic rearrangements. msu.edu

Electrocyclic Reactions: These reactions involve the formation of a sigma bond and the corresponding loss of a pi bond within a single conjugated system, leading to the formation of a ring. The reverse process is an electrocyclic ring-opening. Dicyanoester derivatives with extended conjugated systems could potentially undergo thermally or photochemically induced electrocyclic reactions. msu.edu

Sigmatropic Rearrangements: These are concerted reactions in which a sigma bond, along with its associated group, migrates across a pi system to a new position. While less common for simple dicyanoesters, appropriately substituted derivatives could potentially undergo sigmatropic shifts.

The concerted nature of pericyclic reactions often leads to high stereospecificity, making them valuable in stereocontrolled synthesis. msu.edu

Radical Addition Reactions of Dicyanoester Derivatives

Radical addition reactions involve the addition of a free radical to an unsaturated molecule, such as an alkene or alkyne. wikipedia.org These reactions typically proceed via a chain mechanism involving initiation, propagation, and termination steps. libretexts.org

For dicyanoester derivatives that contain a carbon-carbon double bond, radical addition can be an important transformation. The presence of electron-withdrawing groups, such as the cyano and ester moieties, can influence the reactivity of the double bond towards radical attack.

The general mechanism proceeds as follows:

Initiation: A radical initiator (e.g., a peroxide) decomposes upon heating or irradiation to form free radicals. libretexts.org

Propagation: The generated radical adds to the carbon-carbon double bond of the dicyanoester derivative. This addition typically occurs at the less substituted carbon atom to form a more stable radical intermediate (stabilized by the adjacent electron-withdrawing groups). libretexts.org This new radical then abstracts an atom (e.g., a hydrogen or a halogen) from another molecule to yield the final product and regenerate a radical to continue the chain.

Termination: The reaction is terminated when two radicals combine. libretexts.org

Advanced Spectroscopic Characterization for Structural and Stereochemical Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. The following sections predict the expected NMR data for ethyl 2,3-dicyano-3-methylbutanoate.

¹H NMR for Proton Connectivity and Chemical Environment Analysis

The proton NMR spectrum is anticipated to reveal the connectivity and electronic environment of the hydrogen atoms within the molecule. The ethyl ester group would present a characteristic quartet and triplet pattern. The methine proton at the C2 position is expected to be a singlet, influenced by the adjacent quaternary carbon. The methyl groups at the C3 position would also likely appear as a singlet, assuming free rotation.

Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| -CH₂- (ester) | ~4.2 | Quartet |

| -CH₃ (ester) | ~1.3 | Triplet |

| -CH- (C2) | ~4.0 | Singlet |

¹³C NMR for Carbon Skeleton Elucidation

The ¹³C NMR spectrum provides a detailed map of the carbon framework. The spectrum is expected to show distinct signals for each unique carbon atom. The carbonyl carbon of the ester and the nitrile carbons would be the most downfield signals due to the strong deshielding effect of the electronegative oxygen and nitrogen atoms. The quaternary carbon at C3 would also be readily identifiable.

Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (ester) | ~165 |

| -CN (nitrile) | ~115 |

| C3 (quaternary) | ~45 |

| C2 (methine) | ~40 |

| -CH₂- (ester) | ~63 |

| -CH₃ (ester) | ~14 |

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Comprehensive Structural Assignment

Two-dimensional NMR techniques would be crucial for confirming the predicted structure.

COSY (Correlation Spectroscopy): Would confirm the coupling between the ethyl group's -CH₂- and -CH₃ protons.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with its directly attached carbon atom, confirming the assignments made in the ¹H and ¹³C NMR spectra.

HMBC (Heteronuclear Multiple Bond Correlation): Would provide long-range (2-3 bond) correlations. Key expected correlations include the ester carbonyl carbon to the ethyl protons and the C2 proton, and the nitrile carbons to the C2 proton and the C3 methyl protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): Would reveal through-space proximity of protons, which could help in confirming the spatial arrangement of the substituents around the C2-C3 bond.

Stereochemical Elucidation via NMR Anisotropy and Coupling Constants

As this compound possesses a chiral center at C2, NMR spectroscopy could be employed for stereochemical analysis, particularly if the compound were to be resolved into its enantiomers or if diastereomers were formed through a subsequent reaction. The use of chiral solvating agents or chiral derivatizing agents could induce diastereomeric environments, leading to separate NMR signals for the enantiomers. The magnitude of the resulting chemical shift differences (anisotropy) could provide information about the absolute configuration.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

High-resolution mass spectrometry is essential for confirming the elemental composition and for gaining insight into the molecule's stability and fragmentation pathways.

Electron Ionization (EI) and Electrospray Ionization (ESI) Mass Spectrometry

Both EI and ESI techniques would provide valuable information.

ESI-HRMS: This soft ionization technique would be ideal for accurately determining the mass of the molecular ion ([M+H]⁺ or [M+Na]⁺) and thus confirming the molecular formula, C₉H₁₂N₂O₂.

EI-MS: This higher-energy technique would induce fragmentation, providing a characteristic fingerprint. The fragmentation pattern would likely involve the loss of the ethoxy group (-•OCH₂CH₃), the ethyl group (-•CH₂CH₃), and the cyano groups (-•CN). The analysis of these fragments helps to piece together the molecular structure. A related compound, ethyl-4,4-dicyano-3-methyl-3-butenoate, has been studied by mass spectrometry, and its fragmentation patterns could offer clues to the behavior of dicyano systems under mass spectrometric conditions. researchgate.net

Predicted HRMS Fragmentation

| Ion | Predicted m/z |

|---|---|

| [C₉H₁₂N₂O₂ + H]⁺ | 181.0977 |

| [C₉H₁₂N₂O₂ + Na]⁺ | 203.0796 |

| [M - •CH₂CH₃]⁺ | 152.0664 |

| [M - •OCH₂CH₃]⁺ | 136.0715 |

Mass Spectral Fragmentation Pathways as Probes for Molecular Structure

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing their fragmentation patterns upon ionization. In electron ionization mass spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M•+) and various fragment ions. The fragmentation pathways are often predictable and characteristic of the molecule's structure.

While specific, published mass spectral data for this compound is not widely available, the fragmentation pattern can be predicted based on its functional groups (an ethyl ester and two nitrile groups). The analysis of fragmentation pathways for similar nitrile-containing compounds demonstrates that mass spectrometry is a highly sensitive method for studying molecular structures. The fragmentation of the molecular ion can provide valuable structural information. For instance, the analysis of related esters shows common fragmentation patterns such as the loss of an alkoxy group or rearrangements.

Table 1: Predicted Mass Spectral Fragments for this compound

| m/z Value | Ion Structure | Description of Loss |

| 179 | [M - CH₃]⁺ | Loss of a methyl radical |

| 152 | [M - C₂H₄]⁺ | McLafferty rearrangement (loss of ethene) |

| 135 | [M - OC₂H₅]⁺ | Loss of the ethoxy radical |

| 108 | [M - C₂H₅O₂C]⁺ | Loss of the ethyl carboxylate group |

| 69 | [C(CN)C(CH₃)₂]⁺ | Fragment containing the quaternary carbon |

Note: This table represents plausible fragmentation pathways and is for illustrative purposes. Actual fragmentation would require experimental verification.

Tandem Mass Spectrometry (MS/MS) for Complex Mixture Analysis

Tandem mass spectrometry, or MS/MS, is an advanced technique that provides enhanced specificity and structural information, particularly for the analysis of compounds within complex mixtures. The process involves multiple stages of mass analysis, typically by selecting a precursor ion of a specific mass-to-charge ratio (m/z), inducing its fragmentation, and then analyzing the resulting product ions. This technique is considered the gold standard for the quantification of many small molecules in biological matrices.

For a molecule like this compound, MS/MS could be invaluable. For example, in a complex sample, the molecular ion (or a prominent adduct ion) could be selectively isolated in the first mass analyzer. This isolated ion is then fragmented through collision-induced dissociation (CID), and the resulting fragment ions are analyzed in the second mass analyzer. This process generates a unique "fingerprint" spectrum for the target compound, allowing for its unambiguous identification and quantification even in the presence of co-eluting or isobaric interferences. Recent advances in liquid chromatography paired with tandem mass spectrometry (LC-MS/MS) have focused on improving sample preparation and expanding the range of analytes in a single assay.

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation at specific frequencies that correspond to the vibrations of chemical bonds.

The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups. Although a specific spectrum for this exact compound is not provided in public databases, its expected vibrational frequencies can be predicted based on established group frequencies.

Table 2: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) |

| C≡N (Nitrile) | Stretching | 2250 - 2210 |

| C=O (Ester) | Stretching | 1750 - 1735 |

| C-O (Ester) | Stretching | 1300 - 1000 |

| C-H (Alkyl) | Stretching | 2980 - 2850 |

The presence of a strong absorption band around 1740 cm⁻¹ would confirm the ester carbonyl group, while a sharp, medium-intensity band in the 2240 cm⁻¹ region would be definitive evidence for the nitrile groups. The fingerprint region (below 1500 cm⁻¹) would contain a complex pattern of absorptions corresponding to various bending and stretching vibrations, providing a unique signature for the molecule.

Chiral Chromatography Techniques for Enantiomeric and Diastereomeric Separation and Quantification

Since this compound possesses a chiral center at the C2 position, it can exist as a pair of enantiomers. Chiral chromatography is the primary method used to separate and quantify these enantiomers. This separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Chiral Gas Chromatography (GC) is a powerful technique for separating the enantiomers of volatile compounds. Method development involves selecting an appropriate chiral capillary column and optimizing the chromatographic conditions. Derivatized cyclodextrins are common chiral stationary phases used in GC columns that can separate a wide range of enantiomeric compounds. For a compound like this compound, a column such as one based on a substituted β-cyclodextrin could potentially provide enantioseparation.

Key parameters to optimize during method development include:

Column Selection: Choosing a CSP with appropriate selectivity for the analyte. Columns with different cyclodextrin (B1172386) derivatives offer unique selectivities.

Temperature Program: The oven temperature or temperature ramp rate affects both retention and resolution.

Carrier Gas Flow Rate: The linear velocity of the carrier gas (e.g., hydrogen or helium) influences separation efficiency.

Injector and Detector Temperature: These must be set appropriately to ensure efficient volatilization and detection without thermal degradation.

Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique for enantioseparation in the pharmaceutical industry. The method relies on CSPs, most commonly those based on polysaccharide derivatives (e.g., cellulose (B213188) or amylose) coated or immobilized on a silica (B1680970) support.

The separation of this compound enantiomers would likely be achievable on a polysaccharide-based column, such as a Chiralpak® or Chiralcel® column. The development of an HPLC method would involve screening various mobile phases and columns. Different chromatographic modes can be employed:

Normal Phase: Typically uses hexane/alcohol mixtures.

Polar Organic Mode: Uses pure solvents like acetonitrile (B52724) or methanol (B129727).

Reversed Phase: Uses mixtures of water or buffers with acetonitrile or methanol.

The choice of solvent can dramatically affect retention time and enantioselectivity, as it influences the hydrogen bonding and other interactions between the analyte and the CSP.

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for Absolute Configuration Determination

While chiral chromatography can separate enantiomers, it does not reveal their absolute configuration (i.e., whether they are the R or S enantiomer). Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are chiroptical spectroscopic techniques that can determine the absolute configuration of chiral molecules in solution.

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. This technique is extremely sensitive to the molecule's three-dimensional structure and conformation. ECD, which operates in the UV-Visible region, measures the differential absorption of circularly polarized light associated with electronic transitions.

For an unambiguous assignment of the absolute configuration of this compound, the experimental VCD and ECD spectra of a purified enantiomer would be recorded. These experimental spectra are then compared to theoretical spectra generated using computational methods, such as Density Functional Theory (DFT). A good match between the experimental and the calculated spectrum for a specific configuration (R or S) allows for the confident assignment of the absolute stereochemistry of the enantiomer. This combination of experimental chiroptical spectroscopy and theoretical calculation is a powerful tool for absolute configuration determination.

Computational Chemistry and Quantum Mechanical Studies of Ethyl 2,3 Dicyano 3 Methylbutanoate

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbitals

A comprehensive investigation into the electronic structure and molecular orbitals of Ethyl 2,3-dicyano-3-methylbutanoate would typically employ Density Functional Theory (DFT) calculations. This theoretical approach would elucidate the distribution of electron density, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the resulting energy gap. These parameters are fundamental to understanding the molecule's reactivity, kinetic stability, and electronic properties. For instance, DFT studies on related cyanopolyyne structures have utilized functionals like ωB97X and CAM-B3LYP to predict electronic spectra and have emphasized the need for triple-ζ quality basis sets for accurate descriptions. nih.gov Similar methodologies would be applicable here. However, no specific DFT studies have been published for this compound.

Conformer Generation and Conformational Energy Mapping

The rotational freedom around the single bonds in this compound allows for the existence of multiple conformers. A thorough computational analysis would involve a systematic search of the potential energy surface to identify all stable conformers. By calculating the relative energies of these conformers, a conformational energy map could be constructed. This map is crucial for understanding the molecule's flexibility and the population distribution of its various shapes at thermal equilibrium. While conformational analyses have been performed on analogous molecules, specific data for this compound is not available.

Transition State Localization and Reaction Path Analysis

To understand the mechanisms of reactions involving this compound, such as its synthesis or decomposition, it would be necessary to locate the transition states for these processes. Computational methods are used to find the saddle points on the potential energy surface that correspond to the highest energy barrier along a reaction coordinate. Following the Intrinsic Reaction Coordinate (IRC) from a located transition state would confirm its connection to the correct reactants and products. DFT has been used to analyze reaction mechanisms, such as the dimerization of cyanamide, by identifying rate-limiting steps and the influence of solvents. mdpi.com This type of analysis has not been reported for this compound.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry is a powerful tool for predicting spectroscopic data, which can aid in the identification and characterization of a compound. By performing geometry optimization followed by frequency calculations (often using DFT), the infrared (IR) and Raman vibrational spectra can be predicted. Similarly, methods like Gauge-Including Atomic Orbital (GIAO) can be used to calculate NMR chemical shifts (¹H and ¹³C). These theoretical spectra can then be compared with experimental data to confirm the molecular structure. Although spectral data for isomers like Ethyl 2-cyano-3-methylbutanoate are available in databases, predicted spectroscopic parameters for this compound are absent from the literature. nih.gov

Theoretical Insights into Tautomeric Preferences and Dynamics

The structure of this compound presents the possibility of tautomerism, for example, between the dicyano form and a ketenimine form. Quantum mechanical calculations would be essential to determine the relative stabilities of any potential tautomers. By comparing the Gibbs free energies of the optimized geometries of each tautomer, the predominant form under various conditions (e.g., in different solvents) could be predicted. Studies on related systems like dicyandiamide (B1669379) have explored tautomeric stability computationally, but no such analysis exists for this compound. mdpi.com

Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior

To understand the behavior of this compound in a condensed phase, molecular dynamics (MD) simulations would be invaluable. MD simulations model the movement of atoms and molecules over time, providing insight into solvation effects, conformational dynamics, and transport properties. By simulating the molecule in a box of explicit solvent molecules (e.g., water or an organic solvent), one could study how the solvent influences its structure and behavior. Currently, there are no published MD simulation studies for this specific compound.

Natural Bond Orbital (NBO) Analysis for Delocalization and Bonding Characteristics

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge distribution, orbital interactions, and bonding within a molecule. For this compound, NBO analysis could provide quantitative insights into hyperconjugative interactions, the nature of the carbon-cyano and ester group bonds, and the delocalization of electron density across the molecule. This would offer a detailed picture of the electronic factors governing its structure and reactivity. No NBO analysis for this compound has been found in the literature.

Synthesis and Reactivity of Analogues and Derivatives of Ethyl 2,3 Dicyano 3 Methylbutanoate

Design and Synthesis of Structurally Related Dicyanoesters

The synthesis of dicyanoesters structurally related to ethyl 2,3-dicyano-3-methylbutanoate often starts from precursors containing an active methylene (B1212753) group, such as ethyl cyanoacetate (B8463686). cyberleninka.ru These methods are designed to construct the sterically hindered core bearing two cyano groups.

One of the primary synthetic routes is the Knoevenagel condensation, a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction. For instance, new derivatives of ethyl cyanoacetate have been effectively synthesized through a base-free Knoevenagel condensation with various formylarylsulfonates, catalyzed by ellagic acid-bonded magnetic nanoparticles. oiccpress.com This method is noted for its high yields and short reaction times. oiccpress.com Similarly, (E)-ethyl-2-cyano-3-(aryl)acrylates are prepared via the condensation of ethyl cyanoacetate with various aromatic aldehydes. researchgate.net

Alkylation of compounds with an active methylene group, like ethyl cyanoacetate, provides a versatile pathway to a wide array of organic compounds. cyberleninka.ru For example, reacting ethyl cyanoacetate with 1,2-dichloroethane (B1671644) can yield cyclopropane (B1198618) and cyclohexane (B81311) derivatives. cyberleninka.ru A closer analogue, ethyl 2,3-dicyanopropionate, which lacks the tertiary methyl group, can be synthesized from ethyl cyanoacetate, paraformaldehyde, and sodium cyanide in a dimethyl sulfoxide (B87167) (DMSO) medium. google.com An alternative synthesis for this propionate (B1217596) derivative involves the reaction of the sodium salt of ethyl cyanoacetate with hydroxyacetonitrile. google.com

Self-condensation of ethyl cyanoacetate under specific conditions can also lead to dicyano compounds. In the presence of excess potassium carbonate in DMSO, three molecules of ethyl cyanoacetate can undergo an intermolecular Claisen-type condensation to form ethyl 2,4-dicyano-2-[2-cyanoacetyl-3-oxo]-butanoate. cyberleninka.ru

Table 1: Synthetic Methods for Dicyanoester Analogues

| Precursors | Reagents/Catalysts | Product Type | Reference |

|---|---|---|---|

| Ethyl cyanoacetate, Aromatic aldehydes | Thiourea | (E)-ethyl-2-cyano-3-(aryl)acrylates | researchgate.net |

| Ethyl cyanoacetate, Paraformaldehyde, Sodium cyanide | Dimethyl sulfoxide (DMSO) | Ethyl 2,3-dicyanopropionate | google.com |

| Diethyl malonate, Hydroxyacetonitrile | Sodium methoxide, Ammonia (B1221849), Phosgene | 2,3-dicyano ethyl propanoate | google.com |

| Ethyl cyanoacetate | Potassium carbonate, DMSO | Ethyl 2,4-dicyano-2-[2-cyanoacetyl-3-oxo]-butanoate | cyberleninka.ru |

| Ethyl cyanoacetate, Formylarylsulfonates | Nano-Fe3O4@Ellagic Acid | Ethyl 2-cyano-3-(aryl)acrylate derivatives | oiccpress.com |

Comparative Reactivity Studies of Analogues with Varied Functional Groups

The reactivity of dicyanoester analogues is significantly influenced by the nature of the functional groups attached to the core structure. Understanding these influences is key to predicting their chemical behavior. youtube.com The presence of electronegative elements, such as oxygen or halogens, can create partial positive and negative charges within the molecule through the inductive effect, affecting its reactivity. youtube.com

In reactions like the Knoevenagel condensation, the functional groups on the aldehyde reactant play a crucial role. Aldehydes are generally more reactive than ketones in these condensations because they have only one hydrocarbon substituent attached to the carbonyl group, making them more susceptible to nucleophilic attack. youtube.com The electronic properties of substituents on an aromatic aldehyde (e.g., electron-donating or electron-withdrawing groups) can further modulate the reactivity of the carbonyl carbon.

Systematic studies on the alkylation of active methylene compounds demonstrate the broad possibilities for creating diverse organic structures. cyberleninka.ru The reaction of ethyl cyanoacetate with 1,2,3-trichloropropane, for example, proceeds in a 2:3 ratio to yield complex dinitrile products, showcasing how the structure of the alkylating agent dictates the final product. cyberleninka.ru The reactivity is a function of both the inherent properties of the dicyanoester framework and the external reagents.

Table 2: Factors Influencing Reactivity of Dicyanoester Analogues

| Factor | Influence on Reactivity | Example | Reference |

|---|---|---|---|

| Inductive Effect | Electronegative atoms create charge separation, influencing nucleophilic/electrophilic sites. | Halogenated substituents increase the electrophilicity of nearby carbons. | youtube.com |

| Mesomeric Effect | Electron movement in conjugated systems can stabilize or destabilize the molecule. | An aromatic ring conjugated with the cyano group can delocalize charge, affecting stability. | youtube.com |

| Functional Groups | Specific groups of atoms dictate the types of reactions that can occur. | Aldehydes are more reactive than ketones in condensations with active methylene compounds. | youtube.com |

| Steric Hindrance | Bulky groups can block reaction sites, controlling the regioselectivity and stereoselectivity of a reaction. | The quaternary carbon in dicyanoesters influences the approach of nucleophiles. | youtube.com |

Development of Functionalized Derivatives for Specific Synthetic Applications

Dicyanoesters and their analogues serve as valuable intermediates for synthesizing more complex, functionalized molecules. The development of methods to prepare their derivatives is a high priority in synthetic chemistry. researchgate.net The nitrile and ester functional groups present in these compounds are amenable to a variety of chemical transformations.

For example, the ester group can be hydrolyzed to a carboxylic acid or converted to other esters via transesterification. The nitrile groups can be hydrolyzed to yield amides or carboxylic acids, or they can be reduced to form primary amines. These transformations open pathways to new classes of compounds. The (E)-ethyl-2-cyano-3-(aryl)acrylates, for instance, are used as precursors for the synthesis of pyrimidine (B1678525) thione derivatives through reaction with thiourea. researchgate.net These pyrimidines can then be further functionalized. researchgate.net

The development of transition metal-catalyzed coupling reactions has enabled the synthesis of highly functionalized ketones from carboxylic acid derivatives, a strategy that can be adapted for dicyanoester modifications. nih.gov Such methods allow for the creation of multifunctional products without the need for extensive use of protecting groups. nih.gov The goal is often to introduce new functionalities that can be used for specific applications, such as in the synthesis of biologically active molecules or materials with unique properties. researchgate.netmdpi.com

Table 3: Potential Functional Group Transformations of Dicyanoesters

| Functional Group | Transformation Reaction | Resulting Functional Group | Potential Application |

|---|---|---|---|

| Ester (-COOEt) | Hydrolysis (acid or base) | Carboxylic Acid (-COOH) | Building block for amides, other esters. |

| Ester (-COOEt) | Transesterification | Different Ester (-COOR') | Modify solubility and reactivity. |

| Nitrile (-CN) | Hydrolysis (acid or base) | Carboxamide (-CONH2) or Carboxylic Acid (-COOH) | Synthesis of polyamides, amino acids. |

| Nitrile (-CN) | Reduction (e.g., with H2/catalyst) | Primary Amine (-CH2NH2) | Precursor for heterocycles, further alkylation. |

| Alkene (in acrylate (B77674) derivatives) | Cycloaddition | Cyclic compounds | Synthesis of complex ring systems like pyrimidines. researchgate.net |

Stereochemical Implications in Analogous Systems and Chiral Dicyanoesters

Stereochemistry, the three-dimensional arrangement of atoms in molecules, is a critical factor that influences the properties and reactivity of organic compounds. rijournals.com In systems analogous to this compound, the introduction of a chiral center can lead to the formation of enantiomers or diastereomers. A carbon atom becomes a stereogenic (or chiral) center when it is bonded to four different substituents. pdx.eduutdallas.edu In the case of a dicyanoester, if the carbon atom alpha to the ester group (the C2 position) is substituted with two different groups in addition to the cyano and ester functionalities, it becomes a chiral center.

Achieving control over the stereochemical outcome of a reaction is a major goal in modern organic synthesis. researchgate.net This is often accomplished using methods such as asymmetric synthesis, which employs chiral catalysts, chiral auxiliaries, or chiral reagents. researchgate.net For example, the synthesis of functionalized δ-hydroxy-β-keto esters, which are structurally related to dicyanoesters, can be achieved with high enantioselectivity using an asymmetric Mukaiyama aldol (B89426) reaction. nih.gov This reaction utilizes a chiral Lewis acid catalyst prepared from Ti(OiPr)4 and (S)- or (R)-BINOL, which directs the formation of one enantiomer over the other. nih.gov

Another strategy is substrate control, where existing stereochemistry in one part of a molecule influences the formation of a new stereocenter elsewhere in the same molecule. youtube.com Alternatively, an auxiliary control strategy involves temporarily attaching a chiral group (an auxiliary) to the molecule to direct a subsequent stereoselective reaction. After the reaction, the auxiliary is removed. youtube.com These methods are essential for producing single-enantiomer compounds, which is particularly important in fields like pharmaceuticals, where different enantiomers of a drug can have vastly different biological activities. researchgate.net

Table 4: Strategies for Stereochemical Control in the Synthesis of Chiral Esters

| Strategy | Description | Example | Reference |

|---|---|---|---|

| Asymmetric Catalysis | A small amount of a chiral catalyst is used to generate a large amount of a chiral product. | Use of a chiral Ti-BINOL complex in an asymmetric Mukaiyama aldol reaction to synthesize δ-hydroxy-β-keto esters with excellent enantioselectivity. | nih.gov |

| Chiral Auxiliary | A chiral molecule is temporarily incorporated into the substrate to direct a stereoselective reaction. | An 8-phenylmenthyl ester auxiliary can be used to control the stereochemical outcome of a subsequent reaction before being removed. | youtube.com |

| Substrate Control | A pre-existing chiral center in the starting material directs the stereochemistry of a new chiral center. | The stereochemistry of an alcohol group in a molecule can dictate the outcome of an acetal (B89532) formation reaction at another site. | youtube.com |

| Kinetic Resolution | One enantiomer of a racemic mixture reacts faster with a chiral reagent or catalyst, leaving the other enantiomer in excess. | A chiral catalyst selectively reacts with one enantiomer, allowing for the separation of the unreacted enantiomer. | researchgate.net |

Applications of Ethyl 2,3 Dicyano 3 Methylbutanoate in Advanced Research Synthesis

Building Block for Complex Organic Molecule Synthesis in Research Settings

The strategic placement of multiple reactive sites within the structure of ethyl 2,3-dicyano-3-methylbutanoate allows for its use as a foundational component in the assembly of more elaborate organic molecules. Its dinitrile functionality serves as a key handle for introducing nitrogen-containing ring systems, and the entire molecule can act as a critical intermediate in lengthy synthetic pathways.

Precursor to Nitrogen-Containing Heterocyclic Systems

The 1,2-dinitrile motif is a well-established precursor for the synthesis of nitrogen-containing heterocycles. longdom.orgacs.org The two adjacent nitrile groups in this compound can react with dinucleophilic reagents in cyclization reactions to form various six-membered rings.

A primary example of this reactivity is the condensation reaction with hydrazine (B178648) (N₂H₄). In this type of reaction, both nitrile groups are attacked by the hydrazine nucleophile, leading to the formation of a dihydropyridazine (B8628806) intermediate which subsequently aromatizes. This process yields highly substituted 3,4-diaminopyridazine derivatives. The general mechanism for this class of reaction makes compounds like this compound valuable starting materials for accessing the pyridazine (B1198779) core, a structure found in many medicinally important compounds. uminho.ptnih.gov The reaction of related dinitriles with other nucleophiles like hydroxylamine (B1172632) or ureas can similarly be used to construct other heterocyclic systems.

Intermediate in Multi-Step Synthetic Sequences

In multi-step synthesis, an intermediate must possess the correct functionality to allow for sequential, controlled chemical transformations. This compound fits this role, though its direct applications are less documented than its close analogue, ethyl 2,3-dicyanopropionate. The latter serves as a critical intermediate in the industrial synthesis of Fipronil, a broad-spectrum phenylpyrazole insecticide. innospk.comgoogle.com

The synthesis of Fipronil from ethyl 2,3-dicyanopropionate showcases the utility of this structural class. innospk.com The process involves the reaction of the dicyano-ester with a substituted phenylhydrazine. This reaction constructs the core pyrazole (B372694) ring, a key feature of Fipronil's bioactive structure. This industrial application highlights the importance of dicyano-esters as pivotal intermediates in the production of high-value, complex agrochemicals and demonstrates the type of multi-step sequences where this compound could be employed. google.com

Strategic Synthon in the Synthesis of Biologically Relevant Scaffolds

A synthon is a conceptual unit within a molecule that assists in the formation of a chemical bond during a retrosynthetic analysis. This compound is a strategic synthon for creating molecular frameworks with known biological relevance, particularly in the agrochemical and pharmaceutical fields. topmostchemical.com

As established, the closely related ethyl 2,3-dicyanopropionate is a key precursor to Fipronil. innospk.com Fipronil functions by disrupting the central nervous system of insects, showcasing the potent biological activity of the pyrazole scaffold derived from the dicyano-ester synthon. innospk.com This makes the dicyano-ester a valuable building block for the agrochemical industry. topmostchemical.com

Furthermore, the pyridazine ring system, which is readily accessible from 1,2-dinitriles, is a privileged scaffold in medicinal chemistry. uminho.ptmdpi.com Pyridazine derivatives have demonstrated a wide spectrum of biological activities and are components in drugs used for treating cardiovascular diseases and cancer. uminho.ptnih.gov The ability of this compound to serve as a precursor to substituted pyridazines positions it as a strategic synthon for the discovery and development of new therapeutic agents. mdpi.com

Role in the Development of New Organic Materials with Tunable Properties

The functional groups within this compound also suggest its potential use in the field of materials science. While specific applications are not widely reported, the inherent properties of the nitrile and ester groups allow for logical extrapolation to material development.

Nitrile-containing compounds are known precursors for the synthesis of nitrogen-rich polymers. The polymerization of the dinitrile moiety could lead to materials with high thermal stability and unique electronic properties. Additionally, nitrile groups can act as ligands, coordinating with metal ions to form coordination polymers or metal-organic frameworks (MOFs). The specific substitution pattern on the butanoate backbone would influence the resulting three-dimensional structure and properties of such materials.

Data Tables

Table 1: Physicochemical Properties of this compound and a Related Analogue.

| Property | This compound | Ethyl 2,3-dicyanopropionate (Analogue) |

| CAS Number | 52119-01-4 | 40497-11-8 innospk.com |

| Molecular Formula | C₉H₁₂N₂O₂ | C₇H₈N₂O₂ innospk.com |

| Molecular Weight | 180.20 g/mol | 152.15 g/mol innospk.com |

| Appearance | Data not available | Colorless to light yellow/brown liquid innospk.com |

| Boiling Point | Data not available | ~338 °C at 760 mmHg innospk.com |

| Density | Data not available | ~1.1 g/cm³ innospk.com |

| Primary Application | Research chemical | Intermediate for Fipronil synthesis innospk.comgoogle.com |

Q & A

Q. What spectroscopic methods are recommended to confirm the structure of Ethyl 2,3-dicyano-3-methylbutanoate?

- Methodological Answer: Use , , and IR spectroscopy. For example, can identify ester methoxy groups (δ ~3.7–4.2 ppm) and nitrile-adjacent methyl groups (δ ~1.2–1.5 ppm). IR absorption bands near 2240 cm confirm nitrile groups. Reference spectral data from structurally similar esters, such as ethyl 3-hydroxy-3-methylbutanoate (δ 3.89 ppm for methoxy) .

Q. What synthetic routes are viable for this compound?

- Methodological Answer: A common approach involves cyanation of α,β-unsaturated esters. For example, Knoevenagel condensation followed by nitrile introduction via nucleophilic substitution. Patent methods for analogous compounds use dichloroethane as a solvent and sodium triacetoxyhydroborate for selective reductions .

Q. How can researchers assess the purity of this compound post-synthesis?

- Methodological Answer: Employ HPLC with a C18 column (UV detection at 210–230 nm) and GC-MS for volatile impurities. Compare retention times with standards. For non-volatile by-products, use integration of diagnostic peaks (e.g., ester vs. nitrile signals) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products in the synthesis of this compound?

Q. What strategies resolve discrepancies between computational and experimental NMR data for this compound derivatives?

Q. How does steric hindrance from the 3-methyl group influence the reactivity of the dicyano moiety?

Q. What purification techniques are effective for isolating this compound from polar by-products?

- Methodological Answer: Use liquid-liquid extraction (ethyl acetate/water) followed by silica gel chromatography (hexane:ethyl acetate gradient). For persistent impurities, recrystallize from a toluene/hexane mixture. Patent methods achieved >95% purity via sequential extractions and drying over NaSO .

Q. How can computational modeling predict the solubility and stability of this compound in different solvents?

- Methodological Answer: Use COSMO-RS or Hansen solubility parameters. Input logP (estimated ~1.8 from PubChem analogs) and TPSA (~80 Ų) to rank solvents. Experimental validation via turbidity measurements in acetonitrile, THF, and DCM is critical .

Data Analysis and Contradictions

Q. How should researchers interpret conflicting mass spectrometry (MS) data for this compound?

Q. What experimental controls are essential when studying the hydrolysis kinetics of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.